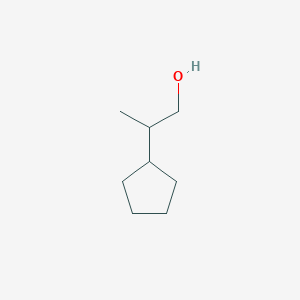![molecular formula C10H19NO3 B13580826 rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate typically involves the reaction of a cyclopropyl derivative with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The cyclopropyl ring adds rigidity to the molecule, influencing its binding properties .
Vergleich Mit ähnlichen Verbindungen
- rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
- rac-tert-butyl N-[(1R,2S)-2-cyanocyclopropyl]carbamate
Uniqueness: rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl carbamate group. This combination of functional groups and stereochemistry gives it distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-6(12)7-5-8(7)11-9(13)14-10(2,3)4/h6-8,12H,5H2,1-4H3,(H,11,13)/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
YWNBLFDIHBGMQM-PRJMDXOYSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C[C@@H]1NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C1CC1NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


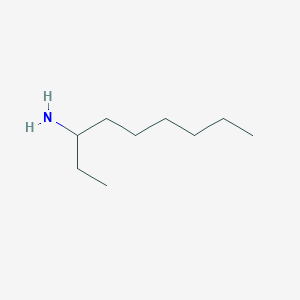
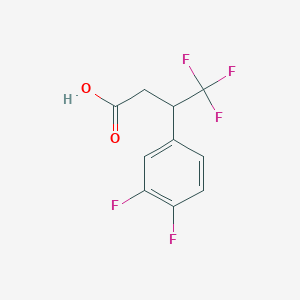
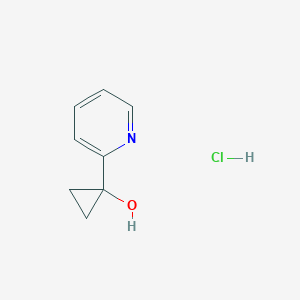

![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
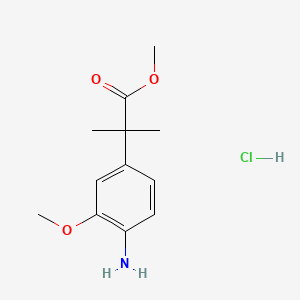

![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
